Isobutyl propionate
Description
Significance of Isobutyl Propionate (B1217596) within Chemical Sciences and Engineering Research
Isobutyl propionate holds considerable significance in research due to its versatile applications and its role as a model compound for fundamental chemical studies. It is widely recognized as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics. ontosight.aismolecule.com Beyond these roles, its properties make it a valuable solvent for products like paints and coatings. guidechem.comontosight.ai
In chemical engineering, the synthesis of this compound via esterification serves as a classic model reaction for studying catalytic processes, reaction kinetics, and reactor design. ntnu.noresearchgate.net Research into its synthesis allows for the investigation and optimization of various catalysts, from traditional mineral acids to more advanced heterogeneous and biological systems. ntnu.nodergipark.org.tr Furthermore, there is growing interest in this compound as a potential precursor for certain polymers and as a specialized solvent in materials science research, indicating its expanding importance in developing new materials. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄O₂ | ontosight.ai |
| Molecular Weight | 130.18 g/mol | chemicalbook.comnih.gov |
| Appearance | Colorless liquid | nih.govaurochemicals.com |
| Odor | Fruity, reminiscent of rum and pineapple | uwlax.edunih.gov |
| Boiling Point | ~143°C | ontosight.ai |
| Density | ~0.875 g/cm³ at 20°C | ontosight.ai |
| Solubility in Water | Slightly soluble / Limited | ontosight.aisolubilityofthings.com |
| Solubility in Organic Solvents | Highly soluble in ethanol (B145695) and ether | ontosight.aichemicalbook.comsolubilityofthings.com |
Historical Development of this compound Synthesis and Application Studies
The historical approach to synthesizing this compound has been dominated by direct esterification, specifically the Fischer esterification method. uwlax.edu This process involves the reaction of propionic acid with isobutyl alcohol, traditionally catalyzed by homogeneous mineral acids such as sulfuric acid. uwlax.edu Another established, though less common, method involves reacting propionyl chloride with isobutyl alcohol. chemicalbook.comsmolecule.com
These methods, while effective in producing the ester, are associated with several disadvantages that have prompted further research. The use of strong mineral acids leads to challenges including reactor corrosion, the generation of side products, and difficulties in separating the catalyst from the reaction mixture, which can pose environmental concerns. ntnu.no
The primary historical application of this compound has been its use as a flavor and fragrance compound due to its pleasant, fruity aroma. chemicalbook.comlookchem.com It has long been an approved food additive and a component in perfumery. nih.gov The drive to overcome the limitations of traditional synthesis while continuing to supply these established markets has been a major impetus for the development of more advanced and sustainable production methods.
Current Research Landscape and Emerging Trends in this compound Chemistry
The contemporary research landscape for this compound is heavily influenced by the principles of green chemistry and process intensification. The focus has shifted towards developing more efficient, environmentally benign, and economically viable synthesis routes. Key trends include the exploration of advanced catalytic systems, the application of novel energy sources to accelerate reactions, and the investigation of new, high-value applications.
Advanced Catalysis
Modern research prioritizes catalysts that are easily separable, reusable, and highly selective, minimizing waste and simplifying purification processes.
Heterogeneous Catalysis: A significant area of research involves replacing homogeneous acid catalysts with solid acid catalysts. Ion-exchange resins, such as Amberlyst-15, Amberlyst 36, and Amberlyst 70, have been extensively studied for this compound synthesis. ntnu.noresearchgate.netdergipark.org.tr These catalysts eliminate corrosion and separation issues. Kinetic studies using these resins have been crucial for understanding the reaction mechanism, with the Eley-Rideal model—where one reactant is adsorbed on the catalyst surface and reacts with the other reactant from the bulk phase—often providing the best fit for experimental data. ntnu.no Research has also explored novel inorganic catalysts, such as La₂O₃-Ga₂O₃/silica gel, which have demonstrated very high esterification rates under optimized conditions. sciengine.com
Table 2: Kinetic Research on this compound Synthesis using Amberlyst Catalysts
| Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Key Finding | Reference |
|---|---|---|---|---|
| Amberlyst 15 | Eley-Rideal | 42.5 | The reaction rate is inhibited by the presence of water. | ntnu.no |
| Amberlyst-15 | Pseudohomogeneous | 52.03 | Model developed to determine reaction rate as a function of temperature. | researchgate.net |
| Amberlyst 36 & 70 | Not specified | Not specified | Amberlyst 36 showed higher catalytic activity compared to Amberlyst 70. | dergipark.org.tr |
Biocatalysis: The use of enzymes, particularly immobilized lipases like Novozym® 435, represents a major advancement in green synthesis. researchgate.netlookchem.com These biocatalytic reactions are often conducted in solvent-free systems (SFS), which significantly reduces hazardous waste. researchgate.net Research has focused on optimizing various process parameters to maximize conversion. Kinetic modeling, particularly using the Ping-Pong Bi-Bi mechanism, which describes a two-substrate reaction where the enzyme binds one substrate and releases a product before binding the second, has been successfully applied to describe the enzymatic synthesis of this compound. researchgate.netnih.gov
Table 3: Optimized Conditions for Enzymatic Synthesis of this compound
| Enzyme | System | Parameter Optimized | Result | Reference |
|---|---|---|---|---|
| Novozym® 435 | Solvent-Free System (SFS) | Temperature, enzyme load, molar ratio, time, agitation | 92.52% conversion achieved at 40°C with a 1:3 acid to alcohol molar ratio. | researchgate.net |
| Novozym® 435 | Solvent-Free System (SFS) | Water concentration | The highest conversion (90.4%) and initial reaction rate were achieved with 0 M initial water. | lookchem.com |
Process Intensification
To improve the efficiency and energy footprint of synthesis, researchers are employing non-conventional energy sources.
Microwave-Assisted Synthesis: The use of microwave energy is being investigated as a method for more efficient heat transfer, which can lead to shorter reaction times and reduced energy waste. uwlax.edu Studies have demonstrated the applicability of microwave-assisted, solvent-free synthesis of this compound, although optimization of the method is ongoing. uwlax.edumdpi.com
Ultrasound-Assisted Synthesis: Acoustic cavitation, induced by ultrasound, has been shown to significantly enhance the rate of enzymatic esterification of this compound. nih.gov This technique can improve the efficiency of the enzyme, leading to higher production yields while maintaining enzyme stability. nih.govmdpi.com
Emerging Applications
Research is uncovering new potential uses for this compound beyond its traditional roles.
Materials Science and Polymer Chemistry: this compound is being explored as a potential precursor for the synthesis of certain types of polymers. smolecule.com Its specific solvent properties also make it a candidate for various applications in materials science research. smolecule.com
Advanced Electronics Manufacturing: In a novel application, this compound has been patented for use as an organic solvent in a negative tone photoresist etching development agent for the fabrication of semiconductor devices. google.com This indicates its potential utility in high-technology manufacturing processes.
Separation Processes: The compound has been studied as an effective extractive agent for breaking azeotropes. For example, it can be used to separate allyl alcohol from water, which is a challenging separation in industrial processes. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl propanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H14O2/c1-4-7(8)9-5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXRXKLUIMKDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C)C | |
| Source | PubChem | |
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Molecular Formula |
C7H14O2 | |
| Record name | ISOBUTYL PROPIONATE | |
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DSSTOX Substance ID |
DTXSID8060240 | |
| Record name | Propanoic acid, 2-methylpropyl ester | |
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Molecular Weight |
130.18 g/mol | |
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Physical Description |
Isobutyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make plastics., Liquid, colourless to pale yellow liquid with an odour reminiscent of rum & pineapple | |
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| Record name | Propanoic acid, 2-methylpropyl ester | |
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| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Isobutyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
66.00 to 67.00 °C. @ 60.00 mm Hg | |
| Record name | 2-Methylpropyl propanoate | |
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Solubility |
1700 mg/L @ 25 °C (exp), miscible with alcohol; soluble in most organic solvents; insoluble in water | |
| Record name | 2-Methylpropyl propanoate | |
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| Record name | Isobutyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |
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Density |
0.861-0.867 | |
| Record name | Isobutyl propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/244/ | |
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CAS No. |
540-42-1 | |
| Record name | ISOBUTYL PROPIONATE | |
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| Record name | Isobutyl propionate | |
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| Record name | Isobutyl propionate | |
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| Record name | Isobutyl propionate | |
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| Record name | Propanoic acid, 2-methylpropyl ester | |
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| Record name | Propanoic acid, 2-methylpropyl ester | |
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| Record name | Isobutyl propionate | |
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| Record name | ISOBUTYL PROPIONATE | |
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| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-71.4 °C | |
| Record name | 2-Methylpropyl propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034239 | |
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Advanced Synthetic Methodologies for Isobutyl Propionate
Catalytic Esterification Routes for Isobutyl Propionate (B1217596) Synthesis
The primary method for synthesizing isobutyl propionate is the esterification of propionic acid with isobutanol. researchgate.netsmolecule.com While this reaction can proceed without a catalyst, it is exceptionally slow. stilldragon.org To enhance the reaction rate, various acid catalysts are employed. These can be broadly categorized as homogeneous and heterogeneous catalysts. Although homogeneous catalysts like sulfuric acid are effective, they present challenges such as equipment corrosion and difficult separation from the product. smolecule.com Consequently, significant research has focused on the development and application of heterogeneous catalysts and biocatalysts to overcome these limitations.
Heterogeneous Catalysis in this compound Production
Heterogeneous catalysts, being in a different phase from the reactants, offer distinct advantages, including ease of separation from the reaction mixture, reusability, high selectivity, and more environmentally friendly processing. dergipark.org.tr
Ion-exchange resins, particularly acidic cation-exchange resins like Amberlyst 15, have been extensively studied and utilized for the synthesis of this compound. researchgate.netsmolecule.comscispace.com These resins are solid catalysts that provide acidic sites for the reaction to occur, and their polymeric structure allows for easy filtration from the final product. stilldragon.orgscispace.com
The synthesis involves the reaction of propionic acid and isobutanol in the presence of the resin. researchgate.net Studies have investigated the kinetics of this reaction, often employing a stirred batch reactor and sometimes a solvent like 1,4-dioxane. researchgate.nettrdizin.gov.tr Research has shown that the reaction rate is influenced by several factors, including temperature, catalyst loading, and the molar ratio of the reactants. researchgate.netscispace.com For instance, increasing the catalyst amount and temperature generally leads to a higher conversion of the reactants into this compound. researchgate.netripublication.com
Kinetic models, such as the pseudohomogeneous model and the Eley-Rideal model, have been developed to describe the reaction mechanism over Amberlyst 15. researchgate.netntnu.no The Eley-Rideal mechanism suggests that one reactant (propionic acid) adsorbs onto the catalyst surface and then reacts with the other reactant (isobutanol) from the bulk liquid phase. ntnu.no The surface reaction is often considered the rate-limiting step. ntnu.no Experimental data has been used to determine key kinetic parameters, such as the activation energy, which has been reported to be 52.03 kJ/mol in one study and 42.5 kJ/mol in another. researchgate.netntnu.no
The following table summarizes the properties of Amberlyst 15 and other related ion-exchange resins used in similar esterification reactions.
| Catalyst | Type | Manufacturer | Key Properties |
| Amberlyst 15 | Acidic Cation-Exchange Resin | Rohm and Haas Co. | High acidity, thermal stability, easy separation. dergipark.org.trntnu.no |
| Amberlyst 36 | Acidic Cation-Exchange Resin | Not Specified | Thermally stable up to 423K, high concentration of acid sites. dergipark.org.tr |
| Amberlyst 70 | Acidic Cation-Exchange Resin | Not Specified | Thermally stable up to 493K, higher acidity than Amberlyst 36. dergipark.org.tr |
| Dowex 50W | Polymeric Ion-Exchange Resin | Not Specified | Used in esterification of propionic acid with n-amyl alcohol. scispace.com |
| Amberlite IR-120 | Polymeric Ion-Exchange Resin | Not Specified | Employed in the same study as Dowex 50W for comparison. scispace.com |
Beyond ion-exchange resins, other solid acid catalysts have been developed and tested for this compound synthesis, often with a focus on utilizing waste materials and enhancing catalyst stability.
One notable example is a nanocrystalline solid acid catalyst (NAFA) synthesized from F-type fly ash, a solid waste product from thermal power plants. ipinnovative.com This catalyst, with a crystallite size of 14 nm, is produced by chemically activating the fly ash with concentrated nitric acid. ipinnovative.com Characterization using techniques like XRD, FT-IR, and SEM has confirmed its structure and properties. ipinnovative.com The NAFA catalyst has demonstrated high activity in the esterification of propionic acid with isobutanol, achieving a 94% yield of this compound under solvent-free conditions after 2 hours. ipinnovative.com A key advantage of this catalyst is its recyclability, showing no significant loss in activity for up to four reaction cycles. ipinnovative.com
Another approach involves the use of rare earth-modified solid superacids. For instance, a catalyst designated as SO42-/TiO2/La3+ has been used for the synthesis of this compound. semanticscholar.org Similarly, a La2O3-Ga2O3/silica gel catalyst has been prepared and optimized for this reaction, achieving an esterification rate of 98.2% under optimized conditions. sciengine.com
The table below presents data on the performance of a fly-ash-based solid acid catalyst.
| Catalyst | Raw Material | Activation Method | Yield of this compound | Reusability |
| NAFA | F-type Fly Ash | Chemical activation with concentrated HNO3 | 94% | Stable for up to four cycles. ipinnovative.com |
The performance of solid acid catalysts in this compound synthesis is critically dependent on their physical and chemical properties. Therefore, thorough characterization and optimization of these catalysts are essential for achieving high yields and efficiency.
Key characterization techniques include:
X-ray Diffraction (XRD): To determine the crystalline structure and size of the catalyst particles. ipinnovative.com
Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups on the catalyst surface. ipinnovative.com
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalyst. ipinnovative.com
Optimization of the synthesis process involves studying the influence of various reaction parameters. For the NAFA catalyst derived from fly ash, the catalytic performance was evaluated in a liquid phase batch reactor under solvent-free conditions. ipinnovative.com The study highlighted that while the original fly ash showed no catalytic activity, the chemically activated NAFA catalyst was highly effective. ipinnovative.com
For ion-exchange resins like Amberlyst 15, optimization studies have focused on parameters such as:
Reaction Temperature: The reaction rate generally increases with temperature. researchgate.net
Catalyst Loading: Higher catalyst amounts lead to increased conversion. researchgate.netdergipark.org.tr
Stirring Speed: Investigated to ensure that external mass transfer is not a limiting factor. researchgate.net
Molar Ratio of Reactants: The ratio of propionic acid to isobutanol affects the equilibrium conversion. scispace.com
Response Surface Methodology (RSM) is a statistical technique that has been employed to optimize the preparation conditions of solid acid catalysts and the reaction conditions for esterification, leading to maximized conversion levels. mdpi.comnih.gov
Solid Acid Catalysts in this compound Formation
Biocatalytic Approaches for this compound Synthesis
Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative for the synthesis of this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions under mild conditions. mdpi.com
Immobilized lipases, such as Novozym® 435 and Fermase CALB™ 10000 (both containing Candida antarctica lipase (B570770) B), are widely used for the synthesis of this compound in solvent-free systems (SFS). lookchem.comnih.gov This approach is environmentally friendly as it avoids the use of organic solvents. smolecule.com
The optimization of the enzymatic synthesis involves studying the effects of various parameters, including reaction time, temperature, enzyme loading, agitation speed, and the molar ratio of acid to alcohol. lookchem.com For example, using Novozym® 435, a high conversion of 92.52% was achieved at 40°C with a 5% (w/w) enzyme loading and a 1:3 molar ratio of propionic acid to isobutanol after 10 hours. researchgate.netlookchem.com
The kinetics of lipase-catalyzed esterification are often described by the Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, followed by reaction with the alcohol to produce the ester and regenerate the enzyme. lookchem.comnih.gov Studies have shown that both the acid and alcohol can exhibit substrate inhibition at high concentrations. nih.gov
A significant advancement in this area is the use of ultrasound to enhance the reaction rate. nih.gov Ultrasound-assisted enzymatic synthesis of this compound has been shown to reduce the reaction time from 10 hours to 3 hours and decrease the required enzyme loading, while achieving a conversion of 95.14%. nih.gov
Recent research has also explored the synthesis of this compound in a solid/gas biocatalysis system using CalB Immo Plus™. unam.mxorcid.orgresearchgate.net This method investigates the effect of adsorption and desorption of the substrates and products on the catalyst's performance. unam.mxresearchgate.net
The following table details the optimized conditions for the enzymatic synthesis of this compound.
| Lipase | System | Key Optimized Conditions | Maximum Conversion |
| Novozym® 435 | Solvent-Free | Temp: 40°C, Enzyme: 5% w/w, Ratio (Acid:Alcohol): 1:3, Time: 10 h | 92.52% researchgate.netlookchem.com |
| Fermase CALB™ 10000 | Solvent-Free (Ultrasound-assisted) | Temp: 60°C, Enzyme: 4% w/w, Ratio (Acid:Alcohol): 1:3, Time: 3 h | 95.14% nih.gov |
Solid/Gas (S/G) Biocatalysis in this compound Production
Solid/Gas (S/G) biocatalysis is an innovative approach for the synthesis of esters like this compound. researchgate.netresearchgate.net In this system, the biocatalyst is in a solid form (e.g., an immobilized enzyme on a solid support), while the substrates are introduced in the gas phase. This method presents an attractive alternative to conventional liquid-based biocatalysis by mitigating some of its primary drawbacks, such as substrate inhibition and complex product separation. researchgate.net
Research has explored the potential of S/G biocatalysis for producing this compound from the esterification of propionic acid and isobutyl alcohol using supported lipases. researchgate.net The design of the solid/gas bioreactor is a critical engineering challenge for its successful implementation on an industrial scale. researchgate.net Mathematical modeling based on reactor engineering principles has been employed to develop pseudo-continuous models for packed-bed reactors used in S/G biocatalysis. researchgate.net These models are instrumental for conducting parametric sensitivity and surface response analyses to guide experimental work and optimize reactor design. researchgate.net One study focused on the effect of the adsorption and desorption of substrates and products on the biocatalyst CalB Immo Plus™ during this compound synthesis in a solid/gas system, highlighting the complexity of the mass transfer phenomena in this process. researchgate.netjst.go.jp
Optimization of Biocatalyst Performance for this compound Synthesis
The economic viability of biocatalytic routes for this compound synthesis is heavily dependent on the performance and reusability of the biocatalyst. researchgate.net Consequently, significant research has focused on optimizing the performance of immobilized lipases, which are commonly used for this esterification. researchgate.netlookchem.com Key process parameters that are typically optimized include temperature, enzyme loading, molar ratio of substrates, and agitation speed. researchgate.netlookchem.com
In the synthesis of this compound using immobilized lipase Novozym® 435 in a solvent-free system, a high conversion rate of 92.52% was achieved under optimized conditions. researchgate.netlookchem.com These conditions were identified as a temperature of 40°C, an enzyme loading of 5% (w/w), an acid to alcohol molar ratio of 1:3, and a stirring speed of 300 rpm over a 10-hour period. researchgate.netlookchem.com Similarly, when using Fermase CALB™ 10000 under ultrasound irradiation, a maximum conversion of 95.14% was obtained at 60°C with a 4% (w/w) enzyme dose and a 1:3 acid to alcohol molar ratio. nih.gov
The reusability of the biocatalyst is another critical factor for process economy. researchgate.net Studies have shown that immobilized lipases can be effectively reused for multiple cycles. For instance, Novozym® 435 was reused for seven cycles, retaining 83% of its initial activity in the synthesis of this compound. researchgate.netlookchem.com Likewise, the enzyme used in an ultrasound-assisted process could be reused for up to seven cycles while preserving its activity. nih.gov
Kinetic modeling is also a crucial tool for understanding and optimizing the biocatalytic process. The Ping-Pong Bi-Bi model, which often accounts for substrate inhibition, has been found to best describe the kinetics of lipase-catalyzed this compound synthesis. researchgate.netlookchem.comnih.gov This model helps in determining key kinetic parameters such as Vmax (maximum reaction rate) and Michaelis-Menten constants (KA, KB) and inhibition constants (KiA, KiB) for the substrates. researchgate.netlookchem.comnih.gov
| Parameter | Optimized Value (Novozym® 435) | Optimized Value (Fermase CALB™ 10000 with Ultrasound) |
| Temperature | 40°C | 60°C |
| Enzyme Loading | 5% w/w | 4% w/w |
| Acid:Alcohol Molar Ratio | 1:3 | 1:3 |
| Reaction Time | 10 hours | 3 hours |
| Agitation Speed | 300 rpm | 150 rpm |
| Max. Conversion | 92.52% researchgate.netlookchem.com | 95.14% nih.gov |
| Biocatalyst Reusability | 7 cycles (83% activity) researchgate.netlookchem.com | 7 cycles nih.gov |
Table 1: Comparison of Optimized Parameters for this compound Synthesis using different biocatalysts and conditions.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is paramount in the modern synthesis of this compound to minimize environmental impact and enhance process safety. Key strategies include the use of solvent-free reaction conditions and the application of alternative energy sources like microwaves and ultrasound to improve energy efficiency. uwlax.edusmolecule.com
Solvent-free systems (SFS) represent a significant advancement in the green synthesis of this compound. researchgate.netlookchem.comsmolecule.com By eliminating organic solvents, this approach minimizes the generation of hazardous waste, reduces process complexity, and lowers operational costs. uwlax.edusmolecule.com The synthesis is typically carried out using one of the reactants, usually the alcohol, in stoichiometric excess to act as both a reactant and the reaction medium. mdpi.com
The enzymatic synthesis of this compound via the esterification of propionic acid and isobutyl alcohol has been successfully demonstrated in solvent-free systems using immobilized lipases like Novozym® 435 and Fermase CALB™ 10000. researchgate.netlookchem.comnih.gov In one study, a high conversion of 92.52% was achieved in a solvent-free environment using Novozym® 435. researchgate.netlookchem.com The absence of a solvent is considered an added benefit for the production of commercially valuable flavor esters. researchgate.netlookchem.com Another approach involves using solid acid catalysts derived from fly ash, which also operates under solvent-free conditions and yields up to 94% of this compound. ipinnovative.com
Microwave irradiation has emerged as a powerful tool for process intensification in the synthesis of this compound, aligning with green chemistry principles by offering more efficient heat transfer and minimizing energy waste. uwlax.edusmolecule.com This technology can significantly reduce reaction times compared to conventional heating methods. uwlax.edumdpi.com
Research has demonstrated the feasibility of using microwave energy for the acid-catalyzed Fischer esterification of propionic acid and isobutanol to produce this compound under solvent-free conditions. uwlax.edu In one study using a Biotage® Initiator+ microwave synthesizer, the target ester was successfully produced, with longer reaction times (e.g., ten minutes versus two minutes) generally resulting in higher yields and easier product isolation. uwlax.edu While the study confirmed the applicability of microwave energy, it also highlighted that further optimization of reaction parameters and purification procedures is necessary to achieve high yields of pure product. uwlax.edu The reaction mixtures often contained unreacted starting materials, indicating that conversion was not complete. uwlax.edu
| Reaction Time (minutes) | Reactant Ratio (Propionic Acid:Isobutanol) | Catalyst | Observations |
| 2 | 4:1 | Sulfuric Acid | Moderate yield, more impurities uwlax.edu |
| 5 | 4:1 | Sulfuric Acid | Moderate yield, fewer impurities than 2 min uwlax.edu |
| 10 | 4:1 | Sulfuric Acid | Moderate yield, cleanest product, simplified isolation uwlax.edu |
Table 2: Outcomes of Microwave-Assisted Synthesis of this compound at Varied Reaction Times.
Ultrasound-assisted synthesis is another effective green methodology that enhances the rate of esterification reactions. nih.govmdpi.com The application of ultrasound, through a phenomenon known as acoustic cavitation, can dramatically improve mass transfer between the reactants and the biocatalyst, leading to higher production yields in shorter time frames. nih.govupb.ro
In the lipase-catalyzed synthesis of this compound, ultrasound irradiation has been shown to be highly effective. nih.gov A study using Fermase CALB™ 10000 in a solvent-free system demonstrated that ultrasound assistance could achieve a 95.14% conversion in just 3 hours, compared to 10 hours required by the conventional method to reach a similar conversion. nih.gov The optimal enzyme loading was also reduced from 5% (w/w) in the conventional method to 4% (w/w) with ultrasound. nih.gov The efficiency and stability of the enzyme were notably improved, allowing for repeated use. nih.gov The intensity of the ultrasound is a critical parameter; it must be sufficient to induce cavitation without damaging the enzyme's structure. mdpi.com
| Parameter | Ultrasound-Assisted Method | Conventional Method |
| Reaction Time | 3 hours | 10 hours |
| Maximum Conversion | 95.14% | ~92.5% researchgate.netlookchem.com |
| Optimal Enzyme Dose | 4% w/w | 5% w/w nih.gov |
| Optimal Temperature | 60°C | 40°C researchgate.netlookchem.com |
Table 3: Comparison of Ultrasound-Assisted and Conventional Synthesis of this compound.
Microwave-Assisted Synthesis of this compound
Process Intensification in this compound Synthesis
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. In the context of this compound synthesis, several strategies have been employed to intensify the process, leading to higher productivity and sustainability.
The use of alternative energy sources such as microwave irradiation and ultrasound are prime examples of process intensification. nih.govuwlax.edu Microwave-assisted synthesis offers rapid and efficient heating, which can drastically shorten reaction times. uwlax.edupolscientific.com Similarly, ultrasound-assisted esterification enhances reaction rates by improving mass transfer through acoustic cavitation, resulting in significantly higher yields in a fraction of the time compared to conventional stirring methods. nih.govmdpi.com
Another key strategy for process intensification is the integration of reaction and separation in a single unit. Pervaporation-assisted esterification is one such hybrid process. researchgate.net In the synthesis of this compound, a hydrophilic polymeric membrane can be used to continuously remove water, a by-product of the esterification reaction. researchgate.net By removing water, the reaction equilibrium is shifted towards the product side, thereby increasing the conversion of propionic acid beyond the equilibrium limit of a conventional batch process. researchgate.net The performance of this intensified process is influenced by parameters such as catalyst loading, the molar ratio of reactants, reaction temperature, and the surface area to volume (S/V) ratio of the membrane. researchgate.net
The use of highly active and stable catalysts, such as immobilized lipases or novel solid acid catalysts, also contributes to process intensification by allowing for higher reaction rates and easier catalyst separation and reuse. researchgate.netipinnovative.com These advanced catalysts, combined with optimized reaction conditions and innovative reactor designs (e.g., solid/gas reactors, micro-reactors), form the foundation of modern, intensified processes for this compound production. researchgate.netupb.ro
Pervaporation Membrane Reactors for Esterification of this compound
Pervaporation (PV) is a membrane-based separation process that, when coupled with an esterification reaction, creates a highly efficient hybrid system known as a pervaporation membrane reactor (PVMR). This technology is particularly effective for equilibrium-limited reactions like the synthesis of this compound from propionic acid and isobutyl alcohol, where water is a byproduct.
The core principle of the PVMR in this application is the in-situ removal of water from the reaction mixture. tpu.ruresearchgate.net A hydrophilic membrane, which selectively permeates water, is used to continuously draw the water byproduct across the membrane and away from the reactants. tpu.rucore.ac.uk According to Le Chatelier's principle, this removal of a product shifts the reaction equilibrium towards the formation of more ester, thereby driving the reaction to a higher conversion than what is achievable in a conventional batch reactor under the same conditions. researchgate.netcore.ac.uk
Studies have demonstrated the successful application of a polyvinyl alcohol–polyethersulphone (PVA–PES) hydrophilic polymeric membrane for this purpose. researchgate.netresearchgate.net In a typical setup, the esterification of propionic acid and isobutyl alcohol is catalyzed by a homogeneous acid catalyst like p-toluenesulfonic acid. researchgate.netresearchgate.net The reaction mixture is circulated from a batch reactor to a pervaporation module containing the membrane, and the water-depleted mixture is returned to the reactor. researchgate.net
Research has systematically investigated the influence of various process parameters on the reaction conversion. The findings consistently show that the pervaporation-assisted process yields significantly higher propionic acid conversion compared to a standard batch process. researchgate.netresearchgate.net Key parameters optimized in these studies include:
Catalyst Loading: Increasing the amount of catalyst accelerates the reaction rate, leading to higher conversion in a given timeframe for both batch and PVMR systems. tpu.ruresearchgate.net
Molar Ratio: An excess of one reactant, typically the alcohol, is known to increase conversion. Studies confirm that increasing the initial molar ratio of isobutyl alcohol to propionic acid enhances the conversion of the acid. tpu.rucore.ac.uk
Reaction Temperature: As with most esterification reactions, higher temperatures increase the reaction rate. The conversion of propionic acid was observed to increase with temperature for both processes, with the PV-assisted method consistently showing superior performance. tpu.rucore.ac.uk
Membrane Area to Reaction Volume Ratio (S/V): A higher S/V ratio provides a larger surface area for water removal, leading to a more significant shift in equilibrium and thus a greater enhancement in conversion. tpu.ruresearchgate.net
The table below summarizes typical findings from a comparative study on this compound synthesis.
| Parameter | Condition | Propionic Acid Conversion (Without PV) | Propionic Acid Conversion (With PV) |
|---|---|---|---|
| Temperature | 343 K | ~55% | ~70% |
| Temperature | 363 K | ~68% | ~85% |
| Molar Ratio (Acid:Alcohol) | 1:1 | ~68% | ~85% |
| Molar Ratio (Acid:Alcohol) | 1:2 | ~75% | ~92% |
This table presents illustrative data based on findings reported in the literature, showing the enhancement in conversion achieved by integrating pervaporation with the reaction at a fixed catalyst loading and reaction time. tpu.rucore.ac.uk
Reactive Distillation Applications in this compound Production
Reactive distillation (RD) is another process intensification technology that combines chemical reaction and distillation in a single column. ntnu.noirjet.net This integration is highly advantageous for equilibrium-limited reactions, as products are continuously separated from the reactants in the reaction zone, which drives the reaction towards completion. irjet.net The synthesis of this compound via the esterification of propionic acid with isobutanol is a suitable candidate for this technology. scispace.com
In a reactive distillation process for this compound, a section of the distillation column is packed with a solid acid catalyst. ntnu.no Ion-exchange resins, such as Amberlyst-15, are commonly used as heterogeneous catalysts, which avoids the difficult separation and corrosion issues associated with homogeneous catalysts. ntnu.noscispace.com The column is configured so that the reactants, propionic acid and isobutanol, are fed at appropriate points to ensure they come into contact within the catalytic section (the reactive zone). ntnu.no
As the esterification reaction proceeds in the reactive zone, the components are separated based on their boiling points. This compound, being the highest boiling component in the mixture, moves down the column and is collected as the bottom product with high purity. unal.edu.co Water, a lower-boiling product, travels up the column along with the excess alcohol. This mixture can be taken as the distillate. ntnu.no The continuous removal of both products from the reactive zone prevents the reverse reaction (hydrolysis) and allows for conversions that can approach 100%. irjet.net
While detailed pilot-scale studies specifically for this compound are not as prevalent in public literature, extensive research on analogous systems like n-butyl propionate and isoamyl propionate provides a strong basis for its application. unal.edu.coresearchgate.netscirea.org For instance, in the production of isoamyl propionate using a pilot-scale reactive distillation column with Amberlyst 70 as the catalyst, conversions of propionic acid over 96% and ester purities exceeding 98 wt% in the bottoms product were achieved. scispace.com Similarly, studies on the esterification of propionic acid with n-butanol in an RD column using an Amberlite catalyst achieved a maximum conversion of 95.1%, compared to only 81% in a conventional distillation process under optimal conditions. researchgate.net
The key parameters influencing the performance of a reactive distillation system for ester production include:
Feed Molar Ratio: An excess of one reactant is often used to ensure high conversion of the other. ntnu.no
Feed Location: Introducing the reactants at different points in the column can create a counter-current flow that maximizes contact and reaction efficiency. ntnu.no
Reflux Ratio: This parameter controls the separation efficiency in the column and the purity of the distillate and bottom products. ntnu.no
| System | Catalyst | Feed Molar Ratio | Key Result |
|---|---|---|---|
| This compound Synthesis (Kinetic Study) | Amberlyst-15 | Varied | Demonstrated effective kinetics for RD application. scispace.com |
| n-Butyl Propionate Production (RD) | Amberlite | 1:2 (Acid:Alcohol) | 95.1% propionic acid conversion. researchgate.net |
| Isoamyl Propionate Production (RD) | Amberlyst 70 | Equimolar | >96% propionic acid conversion; >98% ester purity. scispace.com |
This table summarizes key findings from reactive distillation studies on this compound and analogous short-chain esters, highlighting the high conversions and purities achievable with this technology.
Reaction Kinetics and Mechanistic Investigations of Isobutyl Propionate Formation and Transformation
Kinetic Studies of Isobutyl Propionate (B1217596) Esterification
Kinetic studies provide the fundamental data required for reactor design and process optimization. These investigations typically involve determining the rate of reaction under various conditions to formulate a mathematical model that describes the system's behavior.
The esterification of propionic acid with isobutanol is a reversible reaction. The forward reaction rate constant (k) and the activation energy (Ea) are critical parameters for quantifying the reaction speed and its sensitivity to temperature. These values are often determined using acid catalysts, such as ion-exchange resins.
For instance, in a study using Amberlyst-15 as a catalyst in a stirred batch reactor at temperatures between 318 K and 348 K, the activation energy for the forward reaction was calculated to be 52.03 kJ/mol. researchgate.netresearchgate.nettrdizin.gov.tr In a separate investigation also utilizing Amberlyst-15, the activation energy was determined to be 42.5 kJ/mol. ntnu.no
Further studies have compared different catalysts. When the esterification was catalyzed by Amberlyst 36 and Amberlyst 70, the activation energies were found to be 56.69 kJ/mol and 57.29 kJ/mol, respectively. uludag.edu.trdergipark.org.tr The forward reaction rate constants were also determined as a function of temperature. For the reaction catalyzed by Amberlyst-15, the forward rate constant (k) was found to be 4.365 x 10⁻⁵, 9.997 x 10⁻⁵, and 23.85 x 10⁻⁵ L·mol⁻¹·h⁻¹ at 318 K, 333 K, and 348 K, respectively. researchgate.net
The following table summarizes key kinetic parameters from various studies.
| Catalyst | Activation Energy (Ea) (kJ/mol) | Temperature Range (K) | Forward Rate Constant (k) | Source |
| Amberlyst-15 | 52.03 | 318-348 | k = exp(14.23 - 6258.9/T) | researchgate.net |
| Amberlyst-15 | 42.5 | 318-348 | Not explicitly stated in Arrhenius form | ntnu.no |
| Amberlyst 36 | 56.69 | 318-348 | k₁ = 160171 exp(-56689/RT) L·mol⁻¹·min⁻¹ | uludag.edu.trdergipark.org.tr |
| Amberlyst 70 | 57.29 | 318-348 | k₁ = 293314 exp(-57292/RT) L·mol⁻¹·min⁻¹ | uludag.edu.trdergipark.org.tr |
T = Temperature in Kelvin, R = Universal Gas Constant
When esterification is performed with a heterogeneous catalyst, such as an ion-exchange resin, the reaction system is technically multiphasic. However, under certain conditions, it can be modeled as a single phase, which simplifies the kinetic analysis. This approach is known as the pseudohomogeneous (PH) model. researchgate.netdergipark.org.tr
The PH model assumes that the reactants can easily access the catalyst's active sites within its porous structure, particularly when the catalyst resin is fully swollen by the polar reaction mixture. This negates the mass transfer resistances within the catalyst particles, allowing the reaction to be treated as if it were occurring in a homogeneous system where the catalyst concentration is uniform throughout the reactor volume. researchgate.netdergipark.org.tr
The kinetics of isobutyl propionate synthesis are significantly influenced by several process parameters. researchgate.netdergipark.org.tr
Temperature: As with most chemical reactions, an increase in temperature generally increases the reaction rate. Studies conducted between 318 K and 348 K show a clear positive correlation between temperature and the rate of this compound formation. researchgate.netdergipark.org.tr This is consistent with the Arrhenius equation, where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. researchgate.net The equilibrium conversion of propionic acid also tends to increase with rising reaction temperatures. scispace.com
Catalyst Loading: The amount of catalyst used has a direct impact on the reaction rate. Increasing the catalyst loading, for example from 4 g/L to 12 g/L, provides more active sites for the reaction to occur, thereby increasing the conversion of the reactants in a given amount of time. dergipark.org.trdergipark.org.tr Studies show that the conversion of isobutyl alcohol increases significantly with a higher catalyst amount. dergipark.org.tr
Reactant Molar Ratio: The ratio of propionic acid to isobutanol can shift the reaction equilibrium. According to Le Chatelier's principle, using an excess of one reactant (typically the alcohol) can drive the reaction forward, increasing the yield of the ester. stilldragon.org
Stirring Speed (Agitation): In a heterogeneously catalyzed system, the stirring speed is crucial for overcoming external mass transfer limitations. This refers to the diffusion of reactants from the bulk liquid to the external surface of the catalyst particles. Studies have shown that by increasing the agitation speed from 500 rpm to 700 rpm, the reaction rate increases. dergipark.org.trdergipark.org.tr However, beyond a certain speed (e.g., 700 or 1000 rpm), the rate often becomes independent of further increases in agitation. researchgate.netdergipark.org.trdergipark.org.tr This indicates that at these higher speeds, external mass transfer resistance is negligible, and the reaction is kinetically controlled. researchgate.netdergipark.org.tr
The following table summarizes the general influence of these parameters:
| Process Parameter | Effect on Reaction Rate | Rationale | Source |
| Temperature | Increases | Provides higher activation energy, increasing kinetic constants. | researchgate.netdergipark.org.tr |
| Catalyst Loading | Increases | Provides a greater number of available active sites. | dergipark.org.trdergipark.org.tr |
| Reactant Molar Ratio | Affects equilibrium | An excess of one reactant shifts the equilibrium towards product formation. | stilldragon.org |
| Stirring Speed | Increases up to a point | Overcomes external mass transfer resistance; at high speeds, the effect plateaus. | researchgate.netdergipark.org.trdergipark.org.tr |
Pseudohomogeneous Kinetic Models for Heterogeneously Catalyzed this compound Synthesis
Elucidation of Reaction Mechanisms for this compound Synthesis
Understanding the step-by-step molecular pathway, or mechanism, is essential for explaining the observed kinetics and the role of the catalyst. For this compound, the Fischer esterification and Eley-Rideal mechanisms are most relevant.
Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.org The synthesis of this compound from propionic acid and isobutanol follows this reversible mechanism, which involves several key steps: stilldragon.orgbyjus.comorganic-chemistry.org
Protonation of the Carbonyl Group: The reaction begins with the protonation of the carbonyl oxygen of propionic acid by the acid catalyst (e.g., H⁺ from sulfuric acid or an ion-exchange resin). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgbyjus.comorganic-chemistry.org
Nucleophilic Addition of Alcohol: The nucleophilic oxygen atom of the isobutanol molecule attacks the now-activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion. wikipedia.orgbyjus.com
Proton Transfer: A proton is transferred from the oxonium ion group to one of the hydroxyl groups. This tautomeric shift creates a good leaving group: water. byjus.comorganic-chemistry.org
Dehydration: The intermediate loses a molecule of water, and the electrons from the remaining hydroxyl group form a π-bond with the carbon, leading to a protonated ester. wikipedia.orgbyjus.com
Deprotonation: Finally, a base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound. byjus.com
When this compound synthesis is catalyzed by a solid acid catalyst like the ion-exchange resin Amberlyst-15, the reaction often follows an Eley-Rideal (E-R) mechanism. researchgate.netntnu.noscispace.com This mechanism is distinct from the Langmuir-Hinshelwood model, where both reactants must be adsorbed onto the catalyst surface.
The E-R mechanism proposes that the reaction occurs between one species that is adsorbed on the catalyst surface and another species that is in the bulk fluid phase (i.e., not adsorbed). ntnu.noethz.ch In the case of this compound synthesis over an acidic resin, the mechanism is generally described as follows: researchgate.netntnu.no
One of the reactants, typically the more polar propionic acid, is adsorbed and protonated on the active acid sites of the catalyst surface. ntnu.noscispace.com
A molecule of the other reactant, isobutanol, which is present in the bulk liquid phase, then directly reacts with the adsorbed propionic acid species. researchgate.netntnu.no
The reaction on the surface forms the products, this compound and water. The rate-limiting step in this process is often the surface reaction itself. ntnu.no
Evidence for the E-R mechanism in this system comes from kinetic studies showing that the initial reaction rate increases linearly with the concentration of propionic acid but shows a Langmuir-isotherm-like dependence on the concentration of isobutanol. ntnu.no This suggests that isobutanol and water compete for adsorption on the catalyst sites, while propionic acid reacts from the bulk phase with the adsorbed alcohol. ntnu.noscispace.com
Detailed Fischer Esterification Mechanism (Protonation, Nucleophilic Addition, Dehydration)
Thermodynamic Aspects of this compound Esterification
The synthesis of this compound from propionic acid and isobutanol is a reversible esterification reaction. Understanding the thermodynamic aspects of this process is crucial for optimizing reaction conditions to maximize product yield. Key considerations include the reaction equilibrium constant, adsorption phenomena on catalyst surfaces, and strategies to overcome equilibrium limitations.
Determination of Reaction Equilibrium Constants
The reaction equilibrium constant (K) quantifies the extent to which reactants are converted to products at equilibrium. For the esterification of propionic acid with isobutyl alcohol, this constant is influenced by temperature.
Studies using Amberlyst-15 as a catalyst in a stirred batch reactor determined the concentration-based equilibrium constants at temperatures ranging from 318 K to 348 K. ntnu.no In one such study, the equilibrium constant for this reaction was calculated to be 5.19. researchgate.nettrdizin.gov.tr Another investigation focusing on Amberlyst 36 and Amberlyst 70 catalysts calculated the thermodynamic parameters from equilibrium data at various temperatures. dergipark.org.tr The reaction enthalpy (ΔH) and entropy (ΔS) were found to be 7871.19 J mol⁻¹ and 37.59 J mol⁻¹ K⁻¹, respectively. dergipark.org.tr From these values, the equilibrium constant and the change in Gibbs free energy (ΔG) were determined, as shown in the table below. dergipark.org.tr The positive enthalpy value indicates that the reaction is endothermic, meaning that an increase in temperature favors a higher equilibrium constant and thus a higher conversion. dergipark.org.tr
For comparison, the Fischer esterification of primary alcohols with unhindered carboxylic acids typically has an equilibrium constant (Keq) of approximately 4. stilldragon.org
Table 1: Thermodynamic Parameters for this compound Esterification
| Temperature (K) | Equilibrium Constant (K) | Gibbs Free Energy Change (ΔG) (J mol⁻¹) |
|---|---|---|
| 318 | 4.88 | -1202.93 |
| 333 | 5.48 | -1782.83 |
| 348 | 6.13 | -2362.73 |
Data sourced from a study using Amberlyst 70 catalyst. dergipark.org.tr
Adsorption Equilibrium Constants and Heats of Adsorption in Catalytic this compound Synthesis
In heterogeneously catalyzed esterification, the adsorption of reactants and products onto the catalyst surface is a critical step. The mechanism for the synthesis of this compound over an acidic ion-exchange resin like Amberlyst 15 has been found to follow the Eley-Rideal model. ntnu.no In this model, one reactant (propionic acid) adsorbs onto the catalyst surface and is protonated, while the other reactant (isobutanol) reacts with it directly from the bulk liquid phase. ntnu.no The surface reaction itself is considered the rate-limiting step. ntnu.no
The strength of adsorption is quantified by the heat of adsorption. Investigations into the synthesis using Amberlyst 15 have calculated the heats of adsorption for the species involved. ntnu.no These values provide insight into the interaction between the components and the catalyst.
Table 2: Heats of Adsorption in this compound Synthesis over Amberlyst 15
| Compound | Heat of Adsorption (kJ/mol) |
|---|---|
| Isobutanol | -36.9 |
| Water | -48.7 |
Data sourced from a study by Çıtak, A., et al. ntnu.nontnu.no
The negative values indicate that the adsorption of both isobutanol and water onto the Amberlyst 15 catalyst is an exothermic process. ntnu.no The study also involved the determination of adsorption equilibrium constants for the involved species. ntnu.no
Strategies for Equilibrium Shift in this compound Production (e.g., water removal)
Because the esterification of propionic acid and isobutanol is a reversible reaction, the yield of this compound is limited by the position of the chemical equilibrium. stilldragon.org According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either increasing the concentration of one of the reactants or by removing one of the products as it is formed. stilldragon.org
Several strategies are employed to achieve this shift and enhance the final conversion:
Using Excess Reactant: Increasing the initial molar ratio of one reactant (typically the less expensive one, isobutanol or propionic acid) drives the reaction forward, increasing the conversion of the limiting reactant. stilldragon.org For example, in Fischer esterifications, doubling the concentration of one reactant can increase the theoretical yield from 67% to 85%. stilldragon.org
Water Removal by Adsorption: Water, a byproduct of the reaction, can be continuously removed from the reaction mixture using desiccants. Adding artificial zeolites, known as molecular sieves, which preferentially adsorb water, is an effective method to shift the equilibrium towards ester formation. stilldragon.org
Water Removal by Distillation (Azeotropic Distillation): A Dean-Stark apparatus can be used to remove water as it is formed. This technique takes advantage of the formation of a low-boiling azeotrope of water with one of the other components, allowing it to be distilled off from the reaction mixture, thereby driving the reaction to completion. stilldragon.org
Water Removal by Pervaporation and Vapor Permeation: A more advanced strategy involves integrating the reactor with a membrane separation process. Pervaporation uses a hydrophilic membrane to selectively remove water from the liquid reaction mixture. mdpi.comresearchgate.net In a study using a poly(vinyl alcohol)-poly(ether sulfone) (PVA-PES) membrane, this method significantly increased the conversion of propionic acid compared to a simple batch process. mdpi.comresearchgate.net Similarly, a vapor permeation membrane reactor, where a hydrophilic membrane removes water vapor from the reactor, can also be used. iau.ir This technique avoids direct contact between the acidic liquid phase and the membrane, which can improve membrane stability. iau.ir One study demonstrated that using a PERVAP® 2201 membrane to remove water vapor increased the acid conversion to approximately 90% in three hours. mdpi.com
Mass Transfer Phenomena in this compound Synthesis Reactors
Intraparticle Mass Transfer Limitations in Biocatalytic this compound Production
This limitation is particularly relevant for immobilized enzymes and can impact the apparent activity and selectivity of the biocatalyst. acs.org The extent of these limitations is often described by the effectiveness factor (η), which is the ratio of the actual reaction rate to the rate that would occur if the entire interior of the catalyst particle were exposed to the surface reactant concentration. acs.org Values of η between 0.37 and 1 have been reported in similar transesterification reactions, confirming that intraparticle diffusion can be a significant controlling factor. acs.org
While many studies on the biocatalytic synthesis of this compound focus on optimizing parameters like temperature and substrate ratio, they inherently seek conditions that minimize mass transfer limitations to achieve high yields. researchgate.netuwlax.edu In other lipase-catalyzed esterifications, it has been demonstrated that under certain experimental conditions, intra-particle mass transfer effects are not the controlling factor. nih.gov The potential for these limitations necessitates careful consideration of catalyst particle size and porosity during process development. acs.org
External Mass Transfer Resistance in this compound Systems
External mass transfer refers to the transport of reactants from the bulk liquid phase to the external surface of the catalyst particle. ijarset.com This resistance is typically overcome by ensuring sufficient agitation or mixing in the reactor. ijarsct.co.in
In the synthesis of this compound using solid acid catalysts, the effect of external mass transfer is typically evaluated by varying the stirring speed.
Solid Acid Catalysts (e.g., Amberlyst): For the esterification of propionic acid with isobutanol using Amberlyst-15, studies have shown that the reaction rate becomes independent of the agitation speed above a certain threshold. researchgate.nettrdizin.gov.trresearchgate.net For instance, experiments conducted at stirring speeds from 500 to 1000 rpm found that external mass transfer limitations could be ignored, indicating that the transport of reactants to the catalyst surface was not the rate-limiting step under these conditions. researchgate.netdergipark.org.tr Consequently, further experiments are often conducted at a high speed (e.g., 1000 rpm) to ensure that the measured kinetics are not influenced by external diffusion. researchgate.nettrdizin.gov.tr
Biocatalysts (e.g., Immobilized Lipase): In biocatalytic systems, external mass transfer can also be a factor, especially when dealing with viscous reagents. researchgate.net In the solvent-free synthesis of this compound using immobilized lipase (B570770) Novozym® 435, the conversion was found to increase as the agitation speed was raised from 100 to 300 rpm. lookchem.com This increase is attributed to enhanced turbulence, which reduces the external mass transfer resistance between the bulk liquid and the immobilized enzyme particles. researchgate.netlookchem.com Above this speed, the conversion rate may level off or even slightly decrease, potentially due to mechanical stress on the biocatalyst at very high agitation speeds. researchgate.netlookchem.com
Table 3: Summary of External Mass Transfer Findings
| Catalytic System | Key Finding | Effective Agitation Speed |
|---|---|---|
| Amberlyst-15 / Amberlyst 70 | External mass transfer resistance was found to be absent or could be ignored. | ≥ 500-1000 rpm |
| Immobilized Lipase (Novozym® 435) | Reaction rate increased with agitation speed, indicating external mass transfer control at lower speeds. | ~300 rpm (optimum) |
Data sourced from multiple studies. researchgate.netdergipark.org.trlookchem.com
Advanced Spectroscopic and Structural Characterization of Isobutyl Propionate and Associated Systems
Application of Advanced Infrared (IR) Spectroscopy in Isobutyl Propionate (B1217596) Research
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. uwlax.eduresearchgate.net In the context of isobutyl propionate synthesis and analysis, Fourier Transform Infrared (FTIR) spectroscopy is particularly valuable for confirming the presence of the ester functional group. uwlax.eduipinnovative.com
The most prominent and diagnostic absorption band in the IR spectrum of this compound is the carbonyl (C=O) stretch of the ester group, which typically appears around 1700 cm⁻¹. uwlax.edu The presence of this strong peak provides clear evidence of the formation of the ester during synthesis. uwlax.edu The FTIR spectrum also reveals characteristic C-O stretching vibrations and various C-H bending and stretching frequencies that correspond to the isobutyl and propionyl moieties of the molecule. nih.govguidechem.com Researchers utilize FTIR to monitor the progress of esterification reactions by observing the appearance and growth of the ester's characteristic peaks. uwlax.eduipinnovative.com
Key IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1700 | Strong, sharp absorption indicating the carbonyl stretch. uwlax.edu |
| C-O | Multiple bands | Stretching vibrations for the ester linkage. |
| C-H | Multiple bands | Stretching and bending vibrations for the alkyl groups. |
This table presents typical IR absorption regions for the functional groups in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules like this compound. uwlax.eduslideshare.net Both ¹H NMR (proton) and ¹³C NMR (carbon-13) provide a wealth of information about the molecular structure, connectivity, and chemical environment of the atoms. uwlax.eduoup.com
In ¹H NMR analysis of this compound, distinct signals are observed for the different sets of protons in the molecule. uwlax.educhegg.com The chemical shifts, integration values (which correspond to the number of protons), and splitting patterns (multiplicity) of these signals allow for a complete assignment of the proton environment. uwlax.eduuncp.edu For instance, the protons on the carbon adjacent to the ester oxygen (the -OCH₂- group) are characteristically shifted downfield. uwlax.edu NMR is also instrumental in monitoring reaction mixtures, allowing researchers to identify the presence of starting materials like isobutyl alcohol and propionic acid, as well as the desired this compound product. uwlax.edu This makes NMR a powerful technique for assessing reaction completion and purity. uwlax.edustilldragon.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further refine the structural assignment by revealing correlations between protons and carbons. slideshare.netnih.govnanalysis.com
Typical ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Position (see structure) | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 | 1.147 | triplet | 8.454 |
| 2 | 2.337 | quartet | 26.855 |
| 3 | n/a | n/a | 173.418 |
| 4 | 3.860 | doublet | 69.656 |
| 5 | 1.7 - 2.1 | heptet | 27.236 |
| 6 | 0.930 | doublet | 18.367 |
Data sourced from a study by the University of North Carolina Pembroke. uncp.edu Structure for reference: H₃C¹-CH₂²-C³(=O)O-CH₂⁴-CH⁵(CH₃)₂⁶
Gas Chromatography (GC) for Quantitative Analysis of Reaction Mixtures in this compound Synthesis
Gas Chromatography (GC) is a cornerstone technique for the separation and quantitative analysis of volatile compounds, making it ideal for monitoring the synthesis of this compound. researchgate.netdergipark.org.tr When coupled with a Flame Ionization Detector (FID), GC can accurately determine the concentration of reactants (propionic acid and isobutanol) and the product (this compound) in a reaction mixture. researchgate.netdergipark.org.trosha.gov
In a typical GC analysis for this compound synthesis, a sample of the reaction mixture is injected into the instrument. researchgate.net The different components are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-WAX column). researchgate.netdergipark.org.tr The time it takes for each component to travel through the column is known as its retention time, which is a characteristic identifier. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for quantitative analysis. dergipark.org.tr This method is crucial for studying reaction kinetics, determining conversion rates, and optimizing reaction conditions such as temperature, catalyst loading, and reactant molar ratios. researchgate.netdergipark.org.trresearchgate.net
Other Chromatographic and Spectrometric Techniques for this compound Analysis
Beyond the primary methods of IR, NMR, and GC-FID, other advanced techniques are employed for a more comprehensive analysis of this compound and related systems.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). researchgate.netmit.educhromatographyonline.com As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. mit.edu The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for highly confident identification. chemicalbook.commassbank.eu GC-MS is used to identify this compound in complex mixtures, such as essential oils, and to detect and identify impurities in synthetic samples. researchgate.netnih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with MS offers even greater separation power for extremely complex samples. nih.gov This technique uses two different GC columns to separate the components, providing enhanced resolution and the ability to identify a larger number of compounds compared to conventional GC-MS. nih.gov
High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of related compounds, such as 2-(4-isobutylphenyl)propionic acid, demonstrating the versatility of chromatographic methods in analyzing structurally similar molecules. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is effective for separating such compounds from their analogues and degradation products. nih.gov
Computational and Theoretical Chemical Investigations of Isobutyl Propionate
Molecular Modeling and Simulation of Isobutyl Propionate (B1217596) Reactivity
Molecular modeling and simulation are powerful tools for understanding the dynamic behavior of molecules and predicting their reactivity. In the context of isobutyl propionate, these investigations often revolve around its synthesis, typically through the esterification of propionic acid and isobutanol.
Kinetic modeling, a key component of molecular simulation, has been employed to describe the synthesis of this compound. Studies have explored various kinetic models to fit experimental data and elucidate the reaction mechanism. For instance, in the lipase-catalyzed synthesis of this compound in a solvent-free system, the reaction has been shown to follow a Ping-Pong Bi-Bi mechanism with inhibition by both the acid and alcohol substrates. semnan.ac.irscribd.comresearchgate.net This model involves the formation of an acyl-enzyme intermediate, providing a step-by-step view of the reaction pathway. researchgate.net
The effect of various parameters on the reaction rate, such as temperature, enzyme loading, and substrate molar ratio, has been computationally modeled. semnan.ac.irlookchem.com For example, an increase in temperature generally enhances the reaction rate by reducing viscosity and improving the diffusion of substrates, although very high temperatures can lead to enzyme denaturation. lookchem.com Simulation studies help in optimizing these parameters to achieve maximum conversion to this compound. semnan.ac.ir In the synthesis catalyzed by Amberlyst 15, a pseudohomogeneous model was developed from experimental data to express the reaction rate as a function of temperature. researchgate.net
While classical molecular dynamics simulations are not inherently designed to model chemical reactions, they are valuable for analyzing the initial structural configurations that can predict the most favorable reaction routes for processes like esterification. csic.es
Table 1: Kinetic Parameters for the Lipase-Catalyzed Synthesis of this compound (This table is interactive and can be sorted by clicking on the headers)
| Kinetic Model | Parameter | Value | Reference |
|---|---|---|---|
| Ping-Pong Bi-Bi | Vmax | 0.5 Mol/min/g catalyst | semnan.ac.irresearchgate.net |
| Ping-Pong Bi-Bi | K_A (propionic acid) | 0.631 M | semnan.ac.irresearchgate.net |
| Ping-Pong Bi-Bi | K_B (isobutanol) | 0.003 M | semnan.ac.irresearchgate.net |
| Ping-Pong Bi-Bi | K_iA (propionic acid) | 0.0042 M | semnan.ac.irresearchgate.net |
| Ping-Pong Bi-Bi | K_iB (isobutanol) | 0.1539 M | semnan.ac.irresearchgate.net |
| Ping-Pong Bi-Bi (with ultrasound) | Vmax | 50.0 M/min/g catalyst | scribd.comnih.gov |
| Ping-Pong Bi-Bi (with ultrasound) | K_A (propionic acid) | 4.87 x 10⁻² M | scribd.comnih.gov |
| Ping-Pong Bi-Bi (with ultrasound) | K_B (isobutanol) | 9.06 x 10⁻⁴ M | scribd.comnih.gov |
| Ping-Pong Bi-Bi (with ultrasound) | K_iA (propionic acid) | 9.8 x 10⁻¹ M | scribd.comnih.gov |
Quantum Chemical Calculations (e.g., DFT studies) on this compound and Intermediates
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, stability, and reactivity of molecules. mdpi.com These methods can be applied to this compound and the intermediates involved in its formation.
Although comprehensive DFT studies focused solely on this compound are not abundant in the literature, data from broader studies on aliphatic compounds provide some insights. For instance, quantum chemical parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been calculated for this compound at the B3LYP/6-31G(d) level of theory. sigmaaldrich.com The LUMO energy is an indicator of a molecule's ability to accept electrons and can be related to its reactivity.
DFT can also be used to study the intermediates in the esterification reaction. The Fischer esterification mechanism, which describes the acid-catalyzed formation of esters, involves a key tetrahedral intermediate. cdmf.org.br Quantum chemical calculations can elucidate the geometry, energy, and stability of this intermediate, providing a more detailed picture of the reaction pathway than kinetic models alone. For similar ester systems, DFT has been used to study the energetics of unimolecular decomposition, identifying the most favorable reaction channels. chemrxiv.org
Furthermore, DFT has been employed to analyze the properties of catalysts used in this compound synthesis, such as the pore size distribution of Amberlyst-15. researchgate.net This demonstrates the versatility of quantum chemical methods in studying all components of a reaction system.
Table 2: Computed Quantum Chemical Properties of this compound (This table is interactive and can be sorted by clicking on the headers)
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 130.18 g/mol | PubChem 2.2 | nih.gov |
| XLogP3 | 2.2 | XLogP3 3.0 | nih.gov |
| Monoisotopic Mass | 130.099379685 Da | PubChem 2.2 | nih.gov |
| Electrophilicity (ω) | 0.4862 | B3LYP/6-31G(d) | sigmaaldrich.com |
| E_LUMO | 0.1485 a.u. | B3LYP/6-31G(d) | sigmaaldrich.com |
Prediction and Modeling of this compound Behavior in Complex Chemical Systems
The behavior of this compound in complex chemical systems, such as in solution or as part of a multi-component mixture, can be predicted and modeled using computational techniques. These models are crucial for applications in areas like separations and materials science.
One area where modeling has been applied is in the use of this compound as an antisolvent in crystallization processes. Molecular dynamics simulations have been used to study the interaction of this compound with other molecules in solution, helping to understand its effect on crystallization efficiency and crystal morphology. mdpi.com
In the context of separation processes, models like UNIQUAC have been used to correlate the activity coefficients of solutions containing esters and predict vapor-liquid equilibria. While specific studies on this compound are limited, research on similar esters like butyl propionate demonstrates the utility of these models in designing separation sequences, such as extractive distillation. acs.org
Computational Fluid Dynamics (CFD) is another powerful tool for modeling the behavior of chemical reactions in complex flow environments, such as in stirred tank or fixed-bed reactors. researchgate.net While direct CFD modeling of this compound synthesis is not widely reported, the methodology has been successfully applied to other esterification reactions, providing detailed information on velocity, pressure, concentration, and temperature profiles within the reactor. mdpi.comresearchgate.net This information is vital for reactor design, scale-up, and optimization.
Theoretical Insights into Catalyst-Substrate Interactions in this compound Production
Theoretical investigations provide fundamental insights into how catalysts and substrates interact at a molecular level during the synthesis of this compound. These studies help to explain the observed catalytic activity and selectivity.
For the synthesis of this compound using a solid acid catalyst like Amberlyst 15, the reaction mechanism has been proposed to follow the Eley-Rideal theory. researchgate.net In this model, one of the reactants (isobutanol) adsorbs onto the catalyst surface, while the other reactant (propionic acid) reacts with the adsorbed species from the bulk phase. researchgate.net The rate-limiting step is the surface reaction. researchgate.net Theoretical models based on this mechanism have been developed to describe the kinetics of the reaction. researchgate.netrsc.org
In enzymatic synthesis using lipases, the interaction between the substrates and the enzyme's active site is key. The Ping-Pong Bi-Bi mechanism, which is often used to describe lipase-catalyzed reactions, involves the formation of a covalent acyl-enzyme intermediate. semnan.ac.irresearchgate.net Theoretical studies on other lipase-catalyzed esterifications using methods like Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have provided detailed pictures of the transition states and energy barriers involved in the formation and breakdown of these intermediates. acs.orgresearchgate.net These studies can reveal the specific amino acid residues in the active site that are crucial for catalysis and enantioselectivity. acs.orgresearchgate.net For instance, in the lipase-catalyzed synthesis of other esters, QM/MM calculations have shown that the formation of the second tetrahedral intermediate is often the rate-determining step. researchgate.net
Specialized Industrial and Chemical Applications of Isobutyl Propionate
Isobutyl Propionate (B1217596) as a Chemical Intermediate in Organic Synthesis
Isobutyl propionate serves as a valuable precursor in the synthesis of other chemical compounds. smolecule.com Its ester functional group allows it to participate in various organic reactions, making it a useful building block for more complex molecules. The synthesis of this compound itself is a subject of research, with methods such as direct esterification of propionic acid with isobutanol being common. researchgate.netchemicalbook.com Studies have explored optimizing these synthesis reactions, for instance, by using catalysts like Amberlyst-15 to improve reaction kinetics. researchgate.netresearchgate.net
Research into greener synthesis methods, such as solvent-free reactions and microwave-assisted synthesis, highlights the ongoing efforts to produce this compound in an environmentally friendly and efficient manner. uwlax.edudp.la These methods aim to minimize hazardous waste and energy consumption. uwlax.edu The reactivity of this compound allows it to be a starting material for various chemical transformations. chemicalbook.com For instance, like other esters, it can undergo hydrolysis to revert to isobutanol and propionic acid. cymitquimica.com It can also react with strong oxidizing acids and caustic solutions. chemicalbook.com
Role of this compound in Advanced Material Science Research
The utility of this compound extends into the realm of material science, where it is explored as both a precursor for polymer development and a specialized solvent in material processing.
Exploration of this compound as a Precursor for Polymer Development
While still an area of ongoing research, this compound is considered a potential precursor for the development of certain types of polymers. smolecule.com Its ester structure can be leveraged in polymerization reactions. The stability of the ester group in compounds like n-butyl propionate, a related ester, makes it an excellent solvent for conducting polymerization reactions without causing color development in the resulting polymer. hedinger.de This suggests that this compound could offer similar advantages in specific polymer synthesis applications.
Investigation of this compound as a Solvent in Specific Material Processing
This compound's properties as a solvent are being investigated for various applications in material science. smolecule.com It is used as a solvent in the production of coatings and adhesives. ontosight.aicymitquimica.com In the field of photolithography, a key process in fabricating microelectronics, this compound is used as an organic solvent in negative tone photoresist etching development agents. google.com Research has shown that using this compound as a solvent in these developers can result in less damage to the protected areas of the photoresist and reduce defects in the final pattern. google.com
Research on this compound in Flavor and Fragrance Chemistry
In the flavor and fragrance industry, this compound is valued for its distinct fruity aroma, often described as reminiscent of rum and pineapple. guidechem.comnih.gov Research in this area focuses on understanding and optimizing its sensory characteristics.
Environmental Fate and Degradation Pathways of Isobutyl Propionate
Abiotic Degradation Mechanisms of Isobutyl Propionate (B1217596) in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For isobutyl propionate, the key abiotic mechanisms are hydrolysis in water and photochemical reactions in the atmosphere.
The hydrolysis of an ester bond is a primary degradation pathway in aqueous environments, yielding the corresponding alcohol and carboxylic acid. epa.gov In the case of this compound, this reaction produces isobutanol and propionic acid. The rate of this transformation is significantly dependent on the pH of the water.
Carboxylic acid esters can undergo hydrolysis through acid-catalyzed, base-catalyzed (alkaline), and neutral (general base-catalyzed) mechanisms. epa.gov For many esters, acid-catalyzed hydrolysis becomes significant only at very low pH levels (pH 2 or lower). epa.gov Alkaline hydrolysis, however, is often a more dominant pathway under typical environmental conditions.
While specific experimental data for this compound is limited, data from the structurally analogous compound isobutyl isobutyrate provides valuable insight into the pH-dependent stability. oecd.org For isobutyl isobutyrate, the hydrolysis half-life is estimated to be very long under neutral conditions, but it decreases significantly as the pH becomes more alkaline. oecd.org This suggests that the hydrolysis of this compound is also slow at neutral pH but accelerates in alkaline waters.
Table 1: Estimated Hydrolysis Half-Life of the Analogous Compound Isobutyl Isobutyrate at 25°C
| pH | Estimated Half-Life | Source |
|---|---|---|
| 7 | 9.2 years | oecd.org |
| 8 | 337 days | oecd.org |
Data is for the analogous compound isobutyl isobutyrate and is used to estimate the behavior of this compound.
In the atmosphere, the most significant degradation pathway for volatile organic compounds like this compound is their reaction with photochemically produced hydroxyl radicals (•OH). acs.org These highly reactive radicals initiate a chain of oxidation reactions that break down the parent molecule. acs.orgmdpi.com
The rate of this degradation is determined by the atmospheric concentration of hydroxyl radicals and the specific reaction rate constant for the compound. For the similar compound isobutyl isobutyrate, the rate constant for its vapor-phase reaction with hydroxyl radicals has been determined experimentally. nih.govnih.gov Using this data as an analogue, the atmospheric half-life of this compound can be estimated. The calculated atmospheric half-life for isobutyl isobutyrate is approximately 1.9 to 3.4 days, indicating that it is not persistent in the atmosphere and will be removed relatively quickly through photochemical oxidation. oecd.orgnih.gov
Table 2: Estimated Atmospheric Degradation Data for the Analogous Compound Isobutyl Isobutyrate
| Parameter | Value | Source |
|---|---|---|
| Reaction Rate Constant with •OH Radicals | 4.73 x 10-12 cm3/molecule-sec at 25°C | nih.govnih.gov |
| Estimated Atmospheric Half-life | ~3.4 days (at 5 x 105 •OH radicals/cm3) | nih.gov |
| Estimated Atmospheric Half-life | ~1.95 days (at 1.5 x 106 •OH radicals/cm3) | oecd.org |
Data is for the analogous compound isobutyl isobutyrate and is used to estimate the behavior of this compound.
Hydrolysis of this compound in Aqueous Environments (pH Dependence)
Biotic Degradation Pathways of this compound
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of chemicals from soil and water.
Under anaerobic conditions (in the absence of oxygen), the degradation of this compound would also begin with hydrolysis to isobutanol and propionic acid. The subsequent fate is then determined by the anaerobic metabolism of these two products. Propionic acid is a common intermediate in the anaerobic digestion of organic matter. wikipedia.orgmdpi.com
The anaerobic degradation of propionate is a thermodynamically challenging step that requires the cooperative action of specific microbial communities. mdpi.comfrontiersin.org Propionate-oxidizing bacteria (POB) convert propionate into acetate (B1210297), carbon dioxide, and hydrogen (H₂). frontiersin.org This reaction is only energetically favorable when the partial pressure of hydrogen is kept extremely low. mdpi.com This is achieved through a syntrophic relationship with hydrogen-consuming microorganisms, primarily hydrogenotrophic methanogens, which use the H₂ to produce methane. mdpi.comfrontiersin.org
The primary metabolic route for propionate oxidation is the methylmalonyl-CoA pathway. frontiersin.org Factors such as temperature, pH, and the concentration of intermediates like acetate and hydrogen can significantly influence the rate and efficiency of propionate degradation in anaerobic environments. mdpi.com
Aerobic Biodegradation Studies of this compound
Environmental Transport and Partitioning Behavior of this compound
The way this compound moves and distributes itself between air, water, soil, and biota is determined by its physical and chemical properties. Key parameters include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). researchgate.net
This compound is described as being slightly soluble in water. chemicalbook.comnoaa.gov Based on data for the analogous compound isobutyl isobutyrate, it has a moderate potential to volatilize from water into the atmosphere, a process driven by its Henry's Law constant. oecd.org The calculated log Kow value suggests a moderate tendency to partition from water into soil, sediment, and biological tissues. oecd.org Fugacity modeling of isobutyl isobutyrate indicates that if released equally to air, water, and soil, it would predominantly partition into the soil (52.7%) and water (34.4%) compartments, with a smaller fraction remaining in the air (12.6%). oecd.org The potential for bioaccumulation is considered low to moderate. oecd.org
Table 3: Physicochemical Properties Influencing Environmental Transport
| Property | Value | Compound | Source |
|---|---|---|---|
| Water Solubility | 1,700 mg/L at 25°C | This compound | nih.gov |
| Vapor Pressure | 5.8 hPa at 25°C | Isobutyl isobutyrate | oecd.org |
| Log Kow (Octanol-Water Partition Coefficient) | 2.158 | This compound | axxence.de |
| Log Kow (Octanol-Water Partition Coefficient) | 2.68 (calculated) | Isobutyl isobutyrate | oecd.org |
| Henry's Law Constant | 1.58 x 10-3 atm-m3/mol (calculated) | Isobutyl isobutyrate | oecd.org |
| Soil/Sediment Partitioning (Koc) | 53.3 L/kg (calculated) | Isobutyl isobutyrate | oecd.org |
| Bioconcentration Factor (BCF) | 23.1 L/kg (calculated) | Isobutyl isobutyrate | oecd.org |
Some data is for the analogous compound isobutyl isobutyrate and is used to estimate the behavior of this compound.
Volatilization from Aqueous Systems
The tendency of this compound to volatilize from water is a significant process in its environmental transport. nih.gov This movement from the aqueous phase to the atmosphere is largely determined by its Henry's Law constant. For this compound, the Henry's Law constant has been calculated to be 1.58 x 10⁻³ atm-m³/mol. oecd.org Chemicals with a constant in this range are expected to exhibit a moderate rate of volatilization from water. oecd.org Its volatility is also a key factor in its likely mobility in the environment. fishersci.com
Modeling studies provide estimates for the half-life of this compound due to volatilization from aquatic systems. The volatilization half-life from a model river, which is characterized by rapid flow, is estimated to be between 1.67 and 4.8 hours. nih.govoecd.org In a model lake or pond, where the water is more quiescent, the volatilization half-life is longer, estimated to be between 3 and 4.955 days. nih.govoecd.org These findings suggest that volatilization is an important and relatively rapid removal process for this compound from fast-moving surface waters, while it occurs at a more moderate pace from stiller bodies of water. oecd.org
Table 1: Volatilization Data for this compound
| Parameter | Value | Reference |
| Henry's Law Constant | 1.58 x 10⁻³ atm-m³/mol | oecd.org |
| LogH | -1.17 | urv.cat |
| Volatilization Half-Life (Model River) | 1.67 - 4.8 hours | nih.govoecd.org |
| Volatilization Half-Life (Model Lake/Pond) | 3 - 4.955 days | nih.govoecd.org |
Sorption and Mobility in Environmental Compartments
The mobility of this compound in the terrestrial environment is influenced by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). One estimation, based on the compound's structural features, calculated a Koc value of 53.3 L/kg. oecd.org Such a value indicates that this compound is expected to move moderately through soil, with some degree of sorption occurring. oecd.org An alternative estimation, derived from a water solubility of 1000 mg/L, suggests a Koc of 98, which is indicative of high mobility in soil. nih.gov
Fugacity modeling provides further insight into the environmental distribution of this compound when released equally to air, water, and soil. The model predicts that the majority would partition to the soil (52.7%), followed by water (34.4%), and then air (12.6%), with a very small fraction (0.233%) distributing to sediment. oecd.org This suggests that while mobile, a significant portion of this compound is likely to reside in the soil compartment.
Table 2: Soil Sorption and Mobility Data for this compound
| Parameter | Value | Implication | Reference |
| Soil Partitioning Coefficient (Koc) | 53.3 L/kg | Moderate mobility | oecd.org |
| Soil Partitioning Coefficient (Koc) | 98 L/kg | High mobility | nih.gov |
| Fugacity Model Distribution (Soil) | 52.7% | Primary compartment | oecd.org |
| Fugacity Model Distribution (Water) | 34.4% | Significant compartment | oecd.org |
| Fugacity Model Distribution (Air) | 12.6% | Significant compartment | oecd.org |
| Fugacity Model Distribution (Sediment) | 0.233% | Minor compartment | oecd.org |
Future Research Directions and Emerging Paradigms in Isobutyl Propionate Chemistry
Integration of Artificial Intelligence and Machine Learning in Isobutyl Propionate (B1217596) Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate innovation in the chemical industry, and their application to isobutyl propionate research is a promising new frontier. These computational techniques have the potential to revolutionize how the properties and production of this ester are understood and optimized.
Beyond flavor prediction, AI and ML can be instrumental in optimizing the synthesis of this compound. Researchers are using machine learning algorithms, such as Random Forest, Logistic Regression, and K-Nearest Neighbors (KNN), to build predictive models for complex chemical processes. mdpi.commdpi.com These models can identify the key parameters influencing reaction yield and efficiency, helping to design more effective and sustainable synthetic routes. mdpi.com
Development of Novel Catalytic Systems for Sustainable this compound Production
The synthesis of this compound has traditionally relied on methods that are effective but not always environmentally benign. A significant thrust of future research is the development of novel catalytic systems that promote sustainability through greener chemical processes. uwlax.edu
A key area of focus is the use of biocatalysts, particularly immobilized lipases. mdpi.com These enzymes offer high selectivity, operate under mild reaction conditions, and can lead to purer products with fewer by-products. mdpi.com Research has demonstrated the successful use of immobilized lipase (B570770) Novozym® 435 in a solvent-free system for the synthesis of this compound, achieving high conversion rates. researchgate.netresearchgate.net The reusability of these immobilized enzymes is a significant advantage, making the process more economical and sustainable. researchgate.net Future work will likely focus on improving the operational stability of these biocatalysts and exploring new immobilization techniques. mdpi.com
In addition to biocatalysis, researchers are exploring alternative heterogeneous catalysts to replace traditional homogeneous catalysts like sulfuric acid. mdpi.com These include ion exchange resins, modified clays, and various metal oxides. mdpi.comsmolecule.com Heterogeneous catalysts are easier to separate from the reaction mixture, simplifying purification and reducing waste. mdpi.com Microwave-assisted synthesis is another promising green methodology being investigated. uwlax.edu This technique offers more efficient heat transfer, potentially reducing energy consumption and reaction times compared to conventional heating methods. uwlax.edusmolecule.com Studies have shown the applicability of microwave energy to produce this compound, although further optimization is needed. uwlax.edu
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalytic System | Key Advantages | Research Focus | Example Catalyst |
|---|---|---|---|
| Immobilized Lipases | High selectivity, mild conditions, reusability, greener process | Improving operational stability, new immobilization techniques | Novozym® 435 |
| Heterogeneous Catalysts | Easy separation, reduced waste, potential for continuous processes | Development of novel, highly active, and stable catalysts | Amberlyst 15, Dowex H+ |
| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption, efficient heating | Optimization of reaction conditions and scalability | Sulfuric acid (as catalyst) |
Exploration of Advanced Separation Technologies for Enhanced this compound Purity
Achieving high purity is critical for the application of this compound, especially in the food and fragrance industries. Traditional separation methods like distillation are effective but can be energy-intensive. numberanalytics.com Consequently, research is increasingly directed towards more advanced and efficient separation technologies.
Membrane separation, particularly pervaporation, is a promising alternative for enhancing the purity of this compound. numberanalytics.commdpi.com This technology uses semipermeable membranes to selectively remove by-products, such as water, from the reaction mixture, thereby shifting the reaction equilibrium and increasing the conversion rate and product purity. mdpi.comresearcher.life For example, using a hydrophilic polymer membrane has been shown to effectively remove water during the esterification of propionic acid and isobutyl alcohol, leading to higher yields of this compound. mdpi.com
Other advanced separation techniques being explored include crystallization, adsorption, and various forms of chromatography. numberanalytics.com The development of advanced materials, such as nanomaterials and smart materials, is expected to further improve the performance of these separation processes. numberanalytics.com For instance, hollow fiber contactor-based technology has been shown to be effective in the reactive extraction of carboxylic acids like propionic acid, leading to higher product concentrations and purity. taylorandfrancis.com
Deeper Mechanistic Understanding of this compound Reactions through Multiscale Modeling
A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for the rational design of more efficient catalysts and processes. Multiscale modeling is a powerful computational tool that allows researchers to study chemical reactions at various levels of detail, from the quantum mechanical behavior of atoms and electrons to the macroscopic properties of the reactor system. wiley-vch.de
By employing techniques like Density Functional Theory (DFT), researchers can investigate the transition states of reactions, providing insights into the reaction pathways and the role of the catalyst. nih.gov This information is invaluable for designing catalysts with enhanced activity and selectivity. For the enzymatic synthesis of this compound, kinetic models such as the Ping-Pong Bi-Bi model have been used to describe the reaction mechanism, including substrate inhibition effects. researchgate.net
At a larger scale, pseudo-continuous models can be developed for bioreactors to analyze the interplay between thermodynamics, kinetics, and transport phenomena. researchgate.net This allows for the optimization of reactor design and operating conditions to maximize the performance of the biocatalyst. researchgate.net The integration of these different modeling approaches into a cohesive multiscale framework will provide a comprehensive understanding of this compound synthesis, paving the way for the development of next-generation production technologies. wiley-vch.de
Q & A
Q. What analytical techniques are recommended for confirming the purity and identity of isobutyl propionate in experimental settings?
Methodological Answer:
- Spectroscopic Methods : Use infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl stretch near 1740 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 0.9–1.1 ppm for isobutyl methyl groups) .
- Mass Spectrometry (MS) : Compare fragmentation patterns (e.g., base peak at m/z 43 for propionate ions) with reference databases like NIST or Wiley Registry .
- Chromatographic Validation : Gas chromatography (GC) with flame ionization detection (FID) can assess purity (>98% by GC) and quantify impurities .
Q. Example Table: Key Physicochemical Properties
| Property | Value/Description | Reference Standard |
|---|---|---|
| Refractive Index (n20D) | 1.396–1.402 | FCC, JECFA |
| Specific Gravity (d20/20) | 0.861–0.867 | FCC |
| Solubility in Ethanol | Miscible in all proportions | JECFA |
Q. What safety precautions are critical when handling this compound in laboratory environments?
Methodological Answer:
- Flammability Mitigation : Store away from ignition sources (sparks, open flames) due to its classification as a flammable liquid (GHS02) . Use explosion-proof equipment and grounding during transfers.
- Ventilation and PPE : Conduct experiments in fume hoods to limit vapor inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste (CAS 540-42-1) .
Q. How should researchers approach the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
- Esterification Optimization : Use acid-catalyzed (e.g., H₂SO₄) reactions between isobutanol and propionic acid. Monitor reaction progress via IR or GC to optimize time/temperature (typically 80–100°C) .
- Purification Steps : Employ fractional distillation (boiling point ~142°C) to isolate the ester. Confirm purity via GC-FID or refractive index matching .
- Yield Maximization : Use excess alcohol to drive equilibrium, and remove water via molecular sieves to shift reaction forward .
Advanced Research Questions
Q. How can researchers design experiments to investigate the solvent properties of this compound for specific chemical reactions?
Methodological Answer:
- Solubility Parameter Matching : Calculate Hansen solubility parameters (δD, δP, δH) and compare with target solutes to predict compatibility .
- Kinetic Studies : Conduct reaction rate analyses (e.g., SN2 reactions) in this compound vs. traditional solvents (e.g., ethyl acetate). Use UV-Vis or HPLC to quantify product formation .
- Thermodynamic Profiling : Measure partition coefficients (log P) and dielectric constants to assess polarity effects on reaction outcomes .
Q. What methodologies are effective in resolving contradictions in literature regarding this compound’s thermodynamic properties?
Methodological Answer:
- Data Triangulation : Cross-validate reported values (e.g., vapor pressure, enthalpy of vaporization) using independent methods (e.g., static vs. dynamic measurement techniques) .
- Computational Validation : Apply group contribution methods (e.g., Joback) or quantum mechanical calculations (DFT) to compare with experimental data .
- Error Analysis : Statistically assess measurement uncertainties (e.g., confidence intervals) and replicate studies under controlled conditions (humidity, instrument calibration) .
Q. Example Table: Conflicting Data Resolution
Q. What statistical approaches are suitable for analyzing data from this compound’s physicochemical property experiments?
Methodological Answer:
- Multivariate Analysis : Use principal component analysis (PCA) to identify correlations between solvent properties (e.g., polarity, viscosity) and reaction outcomes .
- Regression Modeling : Fit Arrhenius equations to temperature-dependent viscosity data using least-squares regression .
- Uncertainty Quantification : Apply Monte Carlo simulations to propagate measurement errors in derived properties (e.g., density, refractive index) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
